molecular formula C13H9BrFNO B2362718 4-bromo-N-(2-fluorophenyl)benzamide CAS No. 325471-58-7

4-bromo-N-(2-fluorophenyl)benzamide

Cat. No.: B2362718
CAS No.: 325471-58-7
M. Wt: 294.123
InChI Key: BTBSSDCOFAYXER-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-fluorophenyl)benzamide is a halogenated benzamide derivative characterized by a 4-bromobenzoyl group linked via an amide bond to a 2-fluorophenylamine moiety. The fluorine substituent at the ortho position of the phenyl ring introduces steric and electronic effects, influencing molecular conformation and intermolecular interactions.

Properties

IUPAC Name

4-bromo-N-(2-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBSSDCOFAYXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-fluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoic acid and 2-fluoroaniline.

    Amidation Reaction: The 4-bromobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 2-fluoroaniline in the presence of a base such as triethylamine (Et3N) to form this compound.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Handling large quantities of 4-bromobenzoic acid and 2-fluoroaniline.

    Optimized Reaction Conditions: Using optimized reaction conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-azido-N-(2-fluorophenyl)benzamide or 4-thiocyanato-N-(2-fluorophenyl)benzamide can be formed.

    Oxidation and Reduction Products: Oxidation may yield products like 4-bromo-N-(2-fluorophenyl)benzoic acid, while reduction may produce 4-bromo-N-(2-fluorophenyl)benzylamine.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-N-(2-fluorophenyl)benzamide is C13H10BrFNO. The presence of bromine and fluorine atoms enhances the compound's electronic properties, influencing its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological pathways, making it a candidate for drug development targeting specific diseases.

Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that halogenated benzamides can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Bacterial Strain
This compound16Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus
Amoxicillin32Escherichia coli

The MIC value of 16 µg/mL against Staphylococcus aureus suggests that this compound could be a promising candidate for further development as an antimicrobial agent.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. It can be utilized in the synthesis of pharmaceuticals and other specialty chemicals.

Example Reaction:
The compound can be involved in coupling reactions to form new carbon-carbon bonds, facilitating the creation of diverse chemical entities.

The biological activity of this compound extends beyond antimicrobial effects. It has been studied for:

  • Anti-inflammatory Properties: Research indicates potential anti-inflammatory effects, making it relevant for conditions like arthritis.
  • Enzyme Inhibition: The compound's ability to interact with enzymes suggests its role in modulating biochemical pathways, which could be beneficial in treating metabolic disorders.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-fluorophenyl)benzamide depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may interact with signaling pathways, influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Substituent Effects on the Aniline Ring

The biological and physical properties of benzamide derivatives are highly dependent on substituents attached to the aniline ring. Key comparisons include:

Compound Name Substituent on Aniline Key Properties
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitro Triclinic crystal system (P1), two molecules per asymmetric unit, R factor = 0.049 .
4-Bromo-N-(2-hydroxyphenyl)benzamide 2-Hydroxy Planar amide moiety, O-H⋯O/N-H⋯O hydrogen bonds, dihedral angle = 73.97° with phenyl ring .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-Dimethoxy FGFR1 inhibitor (IC₅₀ = 0.12 μM for compound C9), active against NSCLC cell lines .
4-Bromo-N-(2-fluorophenyl)benzamide 2-Fluoro Expected enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity.
  • Nitro vs.
  • Hydroxy vs. Fluoro : The hydroxyl group in 4-bromo-N-(2-hydroxyphenyl)benzamide enables stronger hydrogen bonding (O-H⋯O), leading to distinct crystal packing (sheets parallel to (100)) , whereas the fluorine substituent may favor weaker C-H⋯F interactions.

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of related compounds reveal how substituents dictate packing patterns:

Compound Name Space Group Hydrogen Bonds Dihedral Angle (Amide vs. Rings)
4-Bromo-N-(2-nitrophenyl)benzamide P1 N-H⋯O (amide), C-H⋯O (weak) Not reported
4-Bromo-N-(2-hydroxyphenyl)benzamide P1 O-H⋯O (2.64 Å), N-H⋯O (2.89 Å) 73.97° (hydroxyphenyl), 25.42° (bromophenyl)
This compound* Predicted: N-H⋯O, C-H⋯F Likely intermediate planarity

*Note: Direct crystallographic data for this compound is absent, but trends suggest fluorine’s smaller size and lower polarity may reduce steric hindrance compared to nitro or hydroxy groups.

Biological Activity

4-Bromo-N-(2-fluorophenyl)benzamide is a synthetic compound belonging to the class of benzamides, which are known for their diverse biological activities. The presence of halogen substituents, such as bromine and fluorine, enhances the compound's lipophilicity and may significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H9BrFNOC_{13}H_9BrFNO. The structural features include:

  • A bromine atom at the para position of the benzamide.
  • A fluorine atom on the ortho position of the phenyl ring.

This configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activities of compounds in this class often include:

  • Antimicrobial Activity : Some benzamide derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Certain derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Benzamides can modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-amino-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamideContains an amino group instead of bromoAntimicrobial
3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamideDifferent substituent on phenyl ringAnti-inflammatory
4-chloro-N-{2-[3-(3-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamideChlorine substituent instead of bromoAntitumor

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that certain benzamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells, with IC50 values indicating effective cytotoxicity.

In a comparative study, a derivative demonstrated an IC50 value of 45.2±13.0μM45.2\pm 13.0\mu M against U87 cells, suggesting that modifications in substituents can enhance anticancer activity .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation.
  • Modulation of Cell Cycle : Compounds can induce cell cycle arrest at different phases, particularly the G1 and S phases, leading to reduced cell viability .

Case Studies

  • Antifungal Activity : A related study reported that certain benzamide derivatives exhibited antifungal activity against pathogens like Botrytis cinerea, highlighting the potential for therapeutic applications beyond oncology .
  • Neuroprotective Effects : Another investigation into benzamides indicated neuroprotective properties, suggesting that structural modifications could lead to new treatments for neurodegenerative diseases .

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